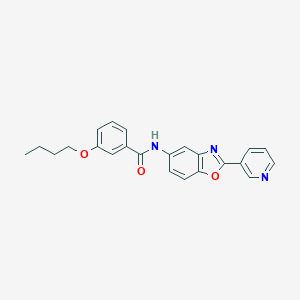![molecular formula C22H20N4O3S2 B278644 1-(4-methylphenyl)-5-oxo-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}pyrrolidine-3-carboxamide](/img/structure/B278644.png)
1-(4-methylphenyl)-5-oxo-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}pyrrolidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-methylphenyl)-5-oxo-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}pyrrolidine-3-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine. This compound is a member of the thiadiazole family and has been studied extensively for its biochemical and physiological effects.
作用機序
The mechanism of action of 1-(4-methylphenyl)-5-oxo-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}pyrrolidine-3-carboxamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, such as topoisomerase II and carbonic anhydrase IX, which are involved in tumor growth and progression. Additionally, this compound has been shown to inhibit the activity of beta-secretase, an enzyme involved in the production of beta-amyloid protein in Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to inhibit angiogenesis, the process by which tumors develop new blood vessels to support their growth. In Alzheimer's disease, this compound has been shown to inhibit the aggregation of beta-amyloid protein, which is believed to play a role in the development of the disease.
実験室実験の利点と制限
The advantages of using 1-(4-methylphenyl)-5-oxo-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}pyrrolidine-3-carboxamide in lab experiments include its potential applications in medicine, particularly in the treatment of cancer and Alzheimer's disease. Additionally, this compound has been shown to have a high degree of selectivity for certain enzymes, making it a potentially useful tool for studying the role of these enzymes in disease. However, the limitations of using this compound in lab experiments include its relatively complex synthesis method and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for research on 1-(4-methylphenyl)-5-oxo-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}pyrrolidine-3-carboxamide. One area of research is the development of more efficient synthesis methods for this compound, which could make it more accessible for use in medicine. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in treating cancer and Alzheimer's disease. Finally, research is needed to explore the potential use of this compound in other areas of medicine, such as infectious diseases and autoimmune disorders.
合成法
The synthesis of 1-(4-methylphenyl)-5-oxo-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}pyrrolidine-3-carboxamide involves the reaction of 4-methylphenylhydrazine with ethyl 2-bromoacetate to form 1-(4-methylphenyl)pyrrolidine-2,5-dione. This intermediate is then reacted with thiosemicarbazide to form the thiadiazole ring, followed by reaction with 2-bromo-1-phenylethanol to introduce the phenyl ethyl thioether group. The final step involves the reaction of the intermediate with carboxylic acid to form the desired compound.
科学的研究の応用
1-(4-methylphenyl)-5-oxo-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}pyrrolidine-3-carboxamide has been studied for its potential applications in medicine. It has been shown to have antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been studied for its potential use in treating Alzheimer's disease, as it has been shown to inhibit the aggregation of beta-amyloid protein, a hallmark of the disease.
特性
分子式 |
C22H20N4O3S2 |
|---|---|
分子量 |
452.6 g/mol |
IUPAC名 |
1-(4-methylphenyl)-5-oxo-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C22H20N4O3S2/c1-14-7-9-17(10-8-14)26-12-16(11-19(26)28)20(29)23-21-24-25-22(31-21)30-13-18(27)15-5-3-2-4-6-15/h2-10,16H,11-13H2,1H3,(H,23,24,29) |
InChIキー |
PBUFAKYNUBKECV-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=NN=C(S3)SCC(=O)C4=CC=CC=C4 |
正規SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=NN=C(S3)SCC(=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-methyl-4-{[(2-methylphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B278561.png)
![N-{2-methyl-4-[(3-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B278563.png)
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B278566.png)
![N-[4-(benzoylamino)-2-methylphenyl]-2-furamide](/img/structure/B278567.png)
![Methyl 4-cyano-5-[(2-methoxybenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B278570.png)
![N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B278571.png)
![2-chloro-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B278574.png)
![N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-phenylacetamide](/img/structure/B278576.png)
![N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]pyridine-3-carboxamide](/img/structure/B278577.png)
![N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B278579.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide](/img/structure/B278583.png)
![Methyl 4-cyano-3-methyl-5-[(3-pyridinylcarbonyl)amino]-2-thiophenecarboxylate](/img/structure/B278584.png)
![N-[2-(4-Ethoxy-phenyl)-2H-benzotriazol-5-yl]-propionamide](/img/structure/B278587.png)
